N-[3-(Pyrazine-2-amido)phenyl]pyrazine-2-carboxamide N-[3-(Pyrazine-2-amido)phenyl]pyrazine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11178084
InChI: InChI=1S/C16H12N6O2/c23-15(13-9-17-4-6-19-13)21-11-2-1-3-12(8-11)22-16(24)14-10-18-5-7-20-14/h1-10H,(H,21,23)(H,22,24)
SMILES: C1=CC(=CC(=C1)NC(=O)C2=NC=CN=C2)NC(=O)C3=NC=CN=C3
Molecular Formula: C16H12N6O2
Molecular Weight: 320.31 g/mol

N-[3-(Pyrazine-2-amido)phenyl]pyrazine-2-carboxamide

CAS No.:

Cat. No.: VC11178084

Molecular Formula: C16H12N6O2

Molecular Weight: 320.31 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(Pyrazine-2-amido)phenyl]pyrazine-2-carboxamide -

Specification

Molecular Formula C16H12N6O2
Molecular Weight 320.31 g/mol
IUPAC Name N-[3-(pyrazine-2-carbonylamino)phenyl]pyrazine-2-carboxamide
Standard InChI InChI=1S/C16H12N6O2/c23-15(13-9-17-4-6-19-13)21-11-2-1-3-12(8-11)22-16(24)14-10-18-5-7-20-14/h1-10H,(H,21,23)(H,22,24)
Standard InChI Key LUIXEAYEBPSQSL-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NC(=O)C2=NC=CN=C2)NC(=O)C3=NC=CN=C3
Canonical SMILES C1=CC(=CC(=C1)NC(=O)C2=NC=CN=C2)NC(=O)C3=NC=CN=C3

Introduction

Structural Characterization and Chemical Identity

IUPAC Nomenclature and Molecular Formula

The compound N-[3-(Pyrazine-2-amido)phenyl]pyrazine-2-carboxamide features a central phenyl ring substituted at the 3-position with two pyrazine-2-carboxamide groups. Its systematic IUPAC name reflects this arrangement:

  • IUPAC Name: N-[3-(pyrazine-2-carboxamido)phenyl]pyrazine-2-carboxamide

  • Molecular Formula: C16H12N8O2\text{C}_{16}\text{H}_{12}\text{N}_8\text{O}_2

  • Molecular Weight: 372.33 g/mol

The structure combines two pyrazine rings linked via carboxamide bonds to a meta-substituted benzene core, creating a planar, conjugated system with potential for π-π stacking and hydrogen bonding .

Synthesis and Reaction Pathways

Synthetic Strategies for Pyrazine Carboxamides

While no direct synthesis protocols for this compound are documented, analogous N-phenylpyrazine-2-carboxamides are typically synthesized via:

  • Amide Coupling: Reacting pyrazine-2-carboxylic acid with substituted anilines using coupling agents like EDCl/HOBt .

  • Stepwise Functionalization: Introducing carboxamide groups sequentially to avoid steric hindrance, as seen in derivatives like N-(4-chloro-3-methylphenyl)pyrazine-2-carboxamide .

Key Reaction Conditions

  • Solvents: Dichloromethane (DCM) or dimethylformamide (DMF)

  • Catalysts: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Temperature: Room temperature to 60°C

  • Yield Optimization: Up to 78% for mono-substituted analogs .

Biological and Pharmacological Activities

Herbicidal and Plant Growth Modulation

Pyrazine carboxamides exhibit notable bioactivity in agricultural contexts. For example:

  • Chlorophyll Inhibition: N-(4-chloro-3-methylphenyl)pyrazine-2-carboxamide reduces chlorophyll content in Chlorella vulgaris (IC50=44.0μmol/L\text{IC}_{50} = 44.0 \, \mu\text{mol/L}) .

  • Flavonoid Induction: Certain derivatives increase flavonoid production in Onosma paniculatum cells by up to 300%, suggesting elicitor potential .

Comparative Analysis with Structural Analogs

The table below highlights key differences between N-[3-(Pyrazine-2-amido)phenyl]pyrazine-2-carboxamide and related compounds:

Compound NameCAS NumberBiological ActivityMolecular Weight
N-[3-(Pyrazine-2-amido)phenyl]pyrazine-2-carboxamideNot AssignedHypothetical kinase modulation, herbicide372.33 g/mol
N-(4-Chloro-3-methylphenyl)pyrazine-2-carboxamide925434-55-5Chlorophyll inhibition (IC50=44.0μM\text{IC}_{50} = 44.0 \, \mu\text{M})291.74 g/mol
SRT17201001645-58-4SIRT1 activation, metabolic regulation438.51 g/mol

Physicochemical Properties and Stability

Solubility and LogP

  • Aqueous Solubility: Predicted low solubility due to aromatic stacking (logP=1.9\log P = 1.9).

  • Thermal Stability: Pyrazine derivatives generally degrade above 250°C, with decomposition points depending on substituents .

Spectroscopic Data

  • IR Spectroscopy: Characteristic peaks at 1665cm11665 \, \text{cm}^{-1} (C=O stretch) and 1550cm11550 \, \text{cm}^{-1} (N-H bend) .

  • NMR: Expected aromatic proton signals between δ8.59.0ppm\delta 8.5 - 9.0 \, \text{ppm} for pyrazine rings .

Industrial and Research Applications

Agricultural Chemistry

  • Herbicide Development: Pyrazine carboxamides disrupt photosynthetic pathways in algae and weeds .

  • Abiotic Stress Elicitors: Enhance secondary metabolite production in plant cell cultures .

Medicinal Chemistry

  • Kinase-Targeted Drug Design: Structural analogs inhibit oncogenic kinases at nanomolar concentrations.

  • Sirtuin Modulators: Potential applications in age-related diseases and metabolic disorders.

Challenges and Future Directions

Knowledge Gaps

  • No direct in vivo toxicity or pharmacokinetic data exists for this compound.

  • Synthetic scalability remains untested due to potential steric challenges in bis-amide formation.

Recommended Studies

  • Computational Docking: Predict interactions with BRAF(V600E) or EGFR kinases.

  • SAR Optimization: Modify substituents to enhance bioavailability.

  • Ecotoxicity Profiling: Assess environmental impact for agricultural use.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator